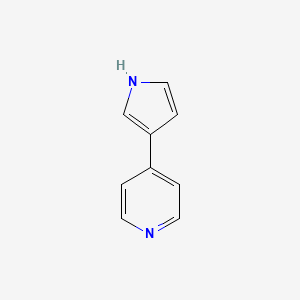

4-(1H-Pyrrol-3-yl)pyridine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-(1H-pyrrol-3-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c1-4-10-5-2-8(1)9-3-6-11-7-9/h1-7,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOADNXUWSUZTGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C1C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00506173 | |

| Record name | 4-(1H-Pyrrol-3-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00506173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76304-56-8 | |

| Record name | 4-(1H-Pyrrol-3-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00506173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1H-pyrrol-3-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 1h Pyrrol 3 Yl Pyridine and Its Structural Analogs

Direct Synthesis Approaches to the 4-(1H-Pyrrol-3-yl)pyridine Core Scaffold

The direct construction of the bi-heterocyclic this compound system can be achieved through several strategic approaches, each offering distinct advantages in terms of efficiency, atom economy, and substrate scope.

Multi-component Condensation Reactions

Multi-component reactions (MCRs) offer a powerful and efficient pathway for the synthesis of complex molecular architectures from simple starting materials in a single step. orientjchem.orgnih.gov The Paal-Knorr pyrrole (B145914) synthesis, a classic method involving the condensation of a 1,4-dicarbonyl compound with an amine or ammonia (B1221849), serves as a foundational approach for forming the pyrrole ring. pharmaguideline.comresearchgate.netwikipedia.org This strategy can be adapted to construct the this compound scaffold. For instance, a three-component reaction involving an appropriate amine, an aldehyde, and a β-dicarbonyl compound can lead to the formation of polysubstituted pyrroles. rsc.org While direct one-pot synthesis of the unsubstituted this compound via MCR is not extensively documented, the principles of MCRs are applied to create substituted analogs, which can then be modified. beilstein-journals.orgbeilstein-journals.org

A notable example of a multi-component strategy leading to a related pyrrolo[3,4-b]pyridin-5-one core involves the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamides with various amines. beilstein-journals.org This reaction proceeds through a recyclization of the starting pyran derivative in the presence of an amine to form a dihydropyrrolone derivative, which can be further cyclized. beilstein-journals.org Such strategies highlight the potential of MCRs to rapidly build complexity around the pyrrole-pyridine core.

| Reaction Type | Starting Materials | Key Features | Reference(s) |

| Paal-Knorr Pyrrole Synthesis | 1,4-Dicarbonyl compounds, Amines/Ammonia | Versatile for substituted pyrroles. Can be catalyzed by various acids. researchgate.netwikipedia.org | pharmaguideline.comresearchgate.netwikipedia.org |

| MCR for Pyrrolo[3,4-b]pyridin-5-ones | N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamides, Amines | One-pot synthesis through recyclization and cyclization. beilstein-journals.org | beilstein-journals.org |

| General MCR for Polysubstituted Pyrroles | Amines, Aldehydes, β-Dicarbonyl compounds | Efficient access to highly functionalized pyrroles. rsc.org | rsc.org |

Transition Metal-Catalyzed Coupling Strategies

Transition metal-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon bonds between aromatic systems. eie.grchemie-brunschwig.chacs.org The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst, is a particularly effective method for linking pyrrole and pyridine (B92270) rings. chemie-brunschwig.chnih.gov

To synthesize this compound, a common approach involves the Suzuki coupling of a 3-pyrrol-ylboronic acid or its ester with 4-halopyridine, or conversely, a 4-pyridylboronic acid with a 3-halopyrrole. nih.gov For example, the synthesis of this compound has been achieved via the Suzuki-Miyaura cross-coupling of 3-bromo-1-(triisopropylsilyl)-1H-pyrrole with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. The use of a protecting group on the pyrrole nitrogen, such as a Boc or triisopropylsilyl (TIPS) group, is often necessary to prevent side reactions and facilitate the coupling. nih.gov

Other transition metal-catalyzed reactions, such as C-H activation, have also emerged as powerful tools. acs.orgnih.gov These methods allow for the direct coupling of a C-H bond on one heterocycle with a functionalized partner, avoiding the need for pre-functionalization with halides or boron reagents.

| Catalyst/Reagents | Coupling Partners | Yield (%) | Reference |

| Pd(PPh₃)₄, K₂CO₃ | 3-Bromo-1-(triisopropylsilyl)-1H-pyrrole, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | 70 | |

| Pd(OAc)₂, P(n-Bu)Ad₂, Cs₂CO₃, PivOH | 3-Nitropyridine, Bromobenzene | 19 (C-4 arylation) | nih.gov |

| In situ generated boronic acid, Pd catalyst | Boc-protected pyrrole, Heteroaryl bromides | Not specified | nih.gov |

Photochemical Reaction Pathways for Pyrrole-Pyridine Linkages

Photochemical reactions provide a unique and often mild approach to forming carbon-carbon bonds. acs.orgresearchgate.net The photolysis of a halo-pyridine in the presence of pyrrole can lead to the formation of the desired pyrrole-pyridine linkage. A study has shown that the photolysis of 3-iodopyridine (B74083) in the presence of pyrrole or 1-methylpyrrole (B46729) can produce 3-(pyrrol-1-yl)pyridine and 3-(1-methylpyrrol-2-yl)pyridine, respectively, demonstrating the feasibility of forming C-N and C-C bonds photochemically. rsc.org While this specific example forms a different isomer, the principle can be extended to the synthesis of this compound.

These reactions often proceed through the generation of highly reactive intermediates, such as radicals or radical ions, upon absorption of light. acs.orgresearchgate.net Visible-light photoredox catalysis has become a particularly powerful tool, allowing for the formation of C-C bonds under mild conditions. acs.org For instance, a photoredox-catalyzed hydroarylation of 2-bromopyridines with electron-rich partners has been reported, suggesting a potential route for linking pyrrole and pyridine moieties. nih.gov

| Method | Reactants | Key Features | Reference(s) |

| Direct Photolysis | 3-Iodopyridine, Pyrrole/1-Methylpyrrole | Forms C-N or C-C bonds between the heterocycles. rsc.org | rsc.org |

| Visible-Light Photoredox Catalysis | General approach for C-C bond formation | Utilizes visible light and a photocatalyst to generate reactive radical intermediates under mild conditions. acs.org | acs.orgresearchgate.net |

| Photoredox Deoxygenative Cyclization | Pyridinium substrate | A strategy to overcome the oxidative reactivity of pyrroles by masking them as pyridines, which are later converted to the pyrrole. nih.gov | nih.gov |

Synthesis of Substituted this compound Derivatives

The synthesis of substituted analogs of this compound is crucial for exploring structure-activity relationships in various applications. This can be achieved by either introducing substituents onto the pre-formed core scaffold or by using substituted precursors in the initial synthesis.

Regioselective Introduction of Substituents on the Pyrrole Moiety

Achieving regioselective functionalization of the pyrrole ring in the presence of a pyridine ring can be challenging. One effective strategy involves the use of directing groups. A trimethylsilyl (B98337) group, for instance, can direct iodination to the ipso-position, allowing for subsequent palladium-catalyzed cross-coupling reactions to introduce a variety of substituents. A highly regioselective method for synthesizing 3,4-disubstituted 1H-pyrroles has been developed using this principle, starting from 3,4-bis(trimethylsilyl)-1H-pyrrole.

Direct C-H activation/functionalization is another powerful approach. For example, palladium/norbornene-cocatalyzed regioselective alkylation of 1H-pyrroles with primary alkyl bromides at the C-H bond adjacent to the NH group (C2 or C5 position) has been demonstrated. organic-chemistry.org While this targets a different position, it showcases the potential of direct C-H functionalization to selectively introduce substituents onto the pyrrole ring.

| Method | Reagents/Catalyst | Position of Substitution | Key Features | Reference |

| ipso-Iodination and Cross-Coupling | Iodine-silver trifluoroacetate, Pd catalyst | C3 and C4 | Utilizes a trimethylsilyl directing group for regiocontrol. | |

| Pd/Norbornene-cocatalyzed C-H Alkylation | Pd(OAc)₂, Norbornene, Alkyl bromides | C2/C5 | Direct functionalization of the C-H bond adjacent to the nitrogen. organic-chemistry.org | organic-chemistry.org |

| Rhodium-catalyzed transannulation | Rhodium catalyst, N-sulfonyl-1,2,3-triazoles, Vinyl ethers | Various | Allows for the synthesis of mono-, di-, and trisubstituted pyrroles. organic-chemistry.org | organic-chemistry.org |

Functionalization Strategies for the Pyridine Ring

The pyridine ring can also be selectively functionalized. Direct C-H arylation of pyridines is a powerful method that avoids the need for pre-installed leaving groups. nih.gov The regioselectivity of these reactions is often governed by the electronic properties of the pyridine ring. For instance, pyridines with electron-withdrawing groups at the 3-position tend to undergo C-4 arylation. nih.gov

Another strategy involves the use of pyridine N-oxides. The N-oxide group can act as a directing group and activate the pyridine ring for functionalization. For example, a palladium-catalyzed cross-coupling of pyridine N-oxides with five-membered heterocycles has been developed for C-H/C-H coupling. beilstein-journals.org Furthermore, C-H activation can be directed by coordination to a metal center, although this often directs functionalization to positions outside the pyridine ring itself. nih.gov However, careful design of the catalytic system can enable selective C-H activation within the pyridine ring. acs.orgnih.gov

| Method | Catalyst/Reagents | Position of Substitution | Key Features | Reference |

| Direct C-H Arylation | Pd(OAc)₂, Ligands (e.g., P(n-Bu)Ad₂), Base | C3 or C4 | Regioselectivity depends on the position of electron-withdrawing groups. nih.gov | nih.gov |

| C-H Cross-Coupling of Pyridine N-Oxides | Pd catalyst, Silver carbonate | C2 | N-oxide acts as a directing group. beilstein-journals.org | beilstein-journals.org |

| Yttrium-catalyzed C-H Alkylation | Yttrium complex | C2 (ortho-alkylation) | Effective for the alkylation of pyridines with olefins. beilstein-journals.org | beilstein-journals.org |

One-Pot Synthetic Procedures for Analogous Pyrrolopyridinones

One-pot syntheses are highly valued for their efficiency, reducing reaction time, and simplifying purification processes. For pyrrolopyridinone systems, which are structural analogs of interest, several innovative one-pot methodologies have been established.

A novel one-pot approach allows for the synthesis of functionalized 2,3-dihydro-pyrrolopyridinones. acs.orgnih.govacs.org This method utilizes formimines generated in situ, which then react with an ortho-lithiated pyridinecarboxamide species. acs.orgnih.govacs.org This tandem reaction provides versatile access to various aminomethylated pyridinecarboxamides and their cyclized pyrrolopyridinone derivatives in good yields. acs.org For instance, reacting N-(cyanomethyl)amines like 2-(allylamino)acetonitrile and 2-(cyclohexylamino)acetonitrile (B3045450) through this aminomethylation-cyclization sequence yields the corresponding N-substituted 2,3-dihydro-pyrrolopyridinones in yields of 67% and 70%, respectively. acs.org

Table 1: One-Pot Synthesis of Pyrrolo[3,4-b]pyridin-5-one Derivatives beilstein-journals.org

| Starting Aryl Group | Amine | Product Yield |

|---|---|---|

| 4-Chlorophenyl | 4-Methoxyphenethylamine | 60% |

| 4-Methylphenyl | - | 47% |

| 4-Methoxyphenyl | - | 47% |

| 4-Chlorophenyl | - | 42% |

| 4-Bromophenyl | - | 45% |

Table data sourced from experimental procedures for synthesizing various derivatives. beilstein-journals.org

Furthermore, multicomponent reactions (MCRs), such as the Ugi reaction, have been adapted for the one-pot synthesis of pyrrolopyridinone frameworks. thieme-connect.com A microwave-assisted Ugi/indole cyclization sequence involving amines, isocyanides, and α-keto acids provides a rapid and efficient route to these complex heterocyclic systems. thieme-connect.com

Cyclization Reactions in the Formation of Fused Heterocyclic Systems

The critical step in forming the bicyclic pyrrolopyridine core is the cyclization reaction, which creates the fused ring system. ontosight.ai These strategies typically involve the annulation, or ring-closing, of a pyridine ring onto a pre-existing pyrrole structure, or vice versa. researchgate.net

One common approach is the cyclocondensation of a substituted 2-aminopyrrole derivative with a compound containing active methylene (B1212753) groups. ajol.info For example, the reaction of 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives with reagents like acetylacetone (B45752) or ethyl acetoacetate (B1235776) in the presence of an acid catalyst leads to the formation of the 1H-pyrrolo[2,3-b]pyridine skeleton. ajol.info The mechanism involves an initial condensation followed by an intramolecular nucleophilic attack of the pyrrole amino group onto a nitrile or carbonyl group, which, after dehydration or elimination, results in the fused bicyclic product. ajol.info The choice of solvent and the strength of the acid catalyst can significantly impact the efficiency of the cyclization and the purity of the final product.

Palladium-catalyzed cross-coupling reactions followed by cyclization are also powerful methods for constructing fused pyrrolopyridine systems. ias.ac.in For example, a Pd(II)-catalyzed cross-coupling of 1-alkynes with o-iodoacetoxypyridines can be followed by an electrophilic cyclization to yield 2,3-disubstituted furo[2,3-b]pyridines, an analogous fused system. ias.ac.in Similar strategies are applicable to pyrrolopyridine synthesis, offering high regioselectivity and tolerance for various functional groups. These annulation strategies represent a simple and direct protocol for accessing the fused heterocyclic core from appropriately functionalized precursors. ias.ac.in

Mechanistic Elucidation of Synthetic Pathways

Detailed Reaction Mechanism Investigations

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and expanding their scope. For the synthesis of pyrrole-pyridine compounds, mechanistic studies have shed light on the intricate sequence of bond-forming events.

In the synthesis of substituted pyrroles, which form one of the core rings, a plausible mechanism for a three-component reaction has been proposed. scirp.org In a DABCO-catalyzed reaction in water, it is presumed that pentane-2,4-dione first reacts with an amine to form an unsaturated amino ketone intermediate. scirp.org Concurrently, the catalyst DABCO reacts with a phenacyl bromide to form a quaternary salt. scirp.org This salt then reacts with the amino ketone, leading to an intermediate that undergoes internal cyclization and subsequent dehydration to yield the final substituted pyrrole product. scirp.org

For the formation of fused pyrrolopyridinones, mechanistic pathways have also been investigated. beilstein-journals.org In the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamides with amines, two pathways are considered for the formation of the key enaminone intermediate. beilstein-journals.org One path involves the initial opening of the pyranone ring followed by condensation with the amine, while an alternative involves the initial condensation of the amine with the aryl ketone part of the molecule, followed by ring opening and subsequent reaction with a second amine equivalent to form the enaminone, which then cyclizes. beilstein-journals.org

The cyclocondensation mechanism for forming the 1H-pyrrolo[2,3-b]pyridine core involves the addition of the amino group from a 2-aminopyrrole precursor onto the cyano group of a coreactant like malononitrile. ajol.info This step forms an imine, which is followed by an intramolecular cyclization and tautomerization to yield the aromatic fused heterocyclic system. ajol.info

Catalytic Effects and Optimization of Reaction Conditions

Catalysts play a pivotal role in the synthesis of pyrrole-pyridine heterocycles, influencing reaction rates, selectivity, and yields. The optimization of catalytic systems is therefore a key area of research.

In the aqueous synthesis of pyrroles, the organic base DABCO has been shown to be an effective catalyst. scirp.org Optimization studies revealed that a catalytic amount of 10 mol% DABCO at 60°C provides the highest conversion to the desired product. scirp.org Without the catalyst, the reaction proceeds very slowly with low yields, highlighting the crucial role of DABCO in promoting the reaction. scirp.org

Transition metal catalysts are also widely employed. For the Clauson-Kaas synthesis of N-substituted pyrroles, various Lewis acids have been explored. beilstein-journals.org Scandium triflate (Sc(OTf)₃) was found to be effective at a loading of 3 mol% in 1,4-dioxane (B91453) at 100°C, providing high yields in short reaction times. beilstein-journals.org Zirconium-based catalysts, such as ZrOCl₂·8H₂O, have also been used effectively in aqueous media. beilstein-journals.org In some cases, catalyst-controlled selectivity allows for the synthesis of either pyridines or pyrroles from the same starting materials. For instance, α-diazo oxime ethers can be converted exclusively into pyridines using Rh(II) catalysis, whereas an orthogonal catalytic system can redirect the reactivity to form 1H-pyrroles selectively. rsc.org

Recent advancements have also focused on directing group effects to control regioselectivity in catalyzed reactions. In a titanium-catalyzed [2+2+1] pyrrole synthesis, pendent Lewis basic groups on one of the alkyne substrates can act as dative directing groups. nih.gov This directing effect can override the intrinsic stereoelectronic properties of the substrates, inverting the regioselectivity of the cycloaddition to yield 3-substituted pyrroles instead of the 2-substituted isomers that form in the absence of the directing group. nih.gov

Table 2: Catalysts Used in Clauson-Kaas Pyrrole Synthesis beilstein-journals.org

| Catalyst | Solvent | Temperature | Yield Range |

|---|---|---|---|

| ZrOCl₂∙8H₂O | Water | 60 °C | 70-98% |

| Sc(OTf)₃ | 1,4-Dioxane | 100 °C | 74-95% |

| γ-Fe₂O₃@SiO₂-Sb-IL | Water | Not specified | 55-96% |

| Acetate (B1210297) Buffer | Water | Ambient | 89-94% |

This table summarizes various catalytic systems and conditions for the synthesis of N-substituted pyrroles. beilstein-journals.org

Green Chemistry Principles in the Synthesis of Pyrrole-Pyridine Compounds

Aqueous Medium Synthesis Methodologies

The principles of green chemistry are increasingly guiding the development of new synthetic methods, with a strong emphasis on replacing volatile organic solvents with environmentally benign alternatives like water. semanticscholar.org The synthesis of pyrrole derivatives and their fused systems has benefited significantly from this shift.

An efficient and convenient synthesis of substituted pyrroles has been developed using water as the solvent and the base DABCO as a catalyst. scirp.org This method is not only eco-friendly but also practical, applicable to a wide range of amines and phenacyl bromides, and avoids the generation of toxic metal-containing waste. scirp.org Similarly, the Clauson-Kaas pyrrole synthesis has been successfully adapted to aqueous conditions using catalysts like ZrOCl₂·8H₂O or a simple acetate buffer solution, which allows the reaction to proceed at ambient temperature. beilstein-journals.org

Three-component reactions to form polyfunctionalized pyrroles or their precursors have also been successfully performed in water or water-ethanol mixtures. thieme-connect.comnih.gov One catalyst-free method involves the reaction of ammonium (B1175870) acetate, 1,3-dicarbonyl compounds, and aromatic α-hydroxycarbonyl compounds in a 50:50 water-ethanol mixture. thieme-connect.com The use of an aqueous medium in this case was found to improve the yield, attributed to enhanced hydrophobic interactions between reactants and the precipitation of the product from the reaction mixture. thieme-connect.com Another approach uses surfactants in water under microwave conditions to facilitate the intermolecular cycloaddition, providing a metal-free and efficient route to polysubstituted pyrroles. rsc.org These methodologies demonstrate that water is a viable and often advantageous medium for the synthesis of these important heterocyclic compounds, aligning with the goals of green chemistry. scirp.orgbeilstein-journals.orgthieme-connect.comnih.govrsc.org

Comprehensive Structural Characterization and Spectroscopic Analysis

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental to confirming the identity and purity of 4-(1H-Pyrrol-3-yl)pyridine and for probing its electronic and intermolecular behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for elucidating the molecular structure of this compound in solution. The ¹H NMR spectrum is expected to show distinct signals for the protons on both the pyrrole (B145914) and pyridine (B92270) rings. The pyrrole N-H proton would typically appear as a broad singlet at a downfield chemical shift. The pyridine protons would present as two distinct multiplets, characteristic of a 4-substituted pyridine ring.

In related heterocyclic systems, such as 4-(pyrrol-1-yl)pyridine, concentration-dependent NMR studies have been used to investigate supramolecular interactions. As the concentration of the compound increases in solution, intermolecular π-stacking interactions can cause significant broadening and downfield shifting of the aromatic proton signals. This phenomenon is attributed to the ring current effect of neighboring aromatic systems in an aggregated state. Although specific studies on this compound are not available, similar behavior would be anticipated due to its planar, conjugated structure, providing a method to probe its self-assembly in various solvents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shifts for pyrrole and 4-substituted pyridine fragments. Actual values may vary.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyrrole N-H | > 10.0 (broad) | - |

| Pyrrole H2 | ~6.8 | ~118 |

| Pyrrole C3 | - | ~115 |

| Pyrrole H4 | ~6.2 | ~106 |

| Pyrrole H5 | ~6.7 | ~110 |

| Pyridine H2', H6' | ~8.5 | ~150 |

| Pyridine H3', H5' | ~7.4 | ~121 |

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule by measuring its vibrational transitions. For this compound, the IR spectrum would be characterized by several key absorption bands. The most prominent of these would be the N-H stretching vibration of the pyrrole ring, typically appearing as a sharp band in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations from both rings are expected just above 3000 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound Frequency ranges are based on established group frequencies for heterocyclic and aromatic compounds.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Pyrrole N-H | 3300 - 3500 | Medium-Sharp |

| C-H Stretch | Aromatic C-H | 3000 - 3150 | Medium-Weak |

| C=C Stretch | Aromatic Rings | 1500 - 1610 | Medium-Strong |

| C-N Stretch | Aromatic Rings | 1300 - 1400 | Medium-Strong |

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns. The parent molecule, C₉H₈N₂, has a monoisotopic mass of 144.07 g/mol . In an electron impact (EI) mass spectrum, this compound would be expected to show a prominent molecular ion peak (M⁺) at m/z = 144.

The fragmentation of the molecular ion would likely proceed through pathways characteristic of N-heterocycles. Common fragmentation patterns include the loss of small, stable molecules like hydrogen cyanide (HCN, 27 Da) from either the pyrrole or pyridine ring. The specific fragmentation pathways would help confirm the connectivity between the two rings.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Ion | Likely Origin |

|---|---|---|

| 144 | [C₉H₈N₂]⁺˙ | Molecular Ion (M⁺˙) |

| 117 | [C₈H₇N]⁺˙ | [M - HCN]⁺˙ |

| 90 | [C₇H₆]⁺˙ | [M - 2HCN]⁺˙ |

| 78 | [C₅H₄N]⁺ | Pyridyl Cation |

UV-Visible spectroscopy measures the electronic transitions within a molecule, typically π → π* and n → π* transitions in conjugated systems. The conjugated system of this compound is expected to give rise to strong absorptions in the UV region. Studies on the related isomer, 4-(pyrrol-1-yl)pyridine, show that this class of compounds can form aggregates in aqueous solutions, which is indicated by a low molar absorptivity and a broad absorbance tail at longer wavelengths. This aggregation is driven by π-stacking interactions between the planar heterocyclic rings. Upon aggregation, new absorption bands can appear in the visible region, leading to colored solutions. A similar propensity for aggregation and corresponding spectral changes would be expected for this compound, making UV-Vis spectroscopy a useful tool for studying its self-assembly behavior.

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

X-ray Crystallographic Analysis for Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of a molecule's structure and reveals how it arranges in the solid state, including intermolecular interactions like hydrogen bonding and π-stacking.

While a single crystal structure for the parent this compound is not available in the Cambridge Crystallographic Data Centre (CCDC), the structure of a close derivative, 4-[2-(4-Fluorophenyl)-1H-pyrrol-3-yl]pyridine, has been reported. This derivative provides critical insight into the geometry and conformation of the 4-(pyrrol-3-yl)pyridine core.

In the crystal structure of the fluorophenyl derivative, the pyrrole and pyridine rings are not coplanar. The dihedral angle, which describes the twist between the two aromatic rings, was found to be 33.19 (9)°. This non-planar conformation is a result of steric hindrance between the ortho-protons of the two rings. In the solid state, the structure is stabilized by intermolecular hydrogen bonds and other non-covalent interactions. This data suggests that the parent compound would also adopt a similarly twisted conformation in its solid state.

Table 4: Crystallographic Data for the Analogue 4-[2-(4-Fluorophenyl)-1H-pyrrol-3-yl]pyridine

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₁₁FN₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 12.016 (2) |

| b (Å) | 5.8622 (12) |

| c (Å) | 16.742 (3) |

| β (°) | 98.43 (3) |

| Volume (ų) | 1165.6 (4) |

| Z | 4 |

| Pyrrole/Pyridine Dihedral Angle (°) | 33.19 (9) |

Analysis of Intermolecular Interactions in Crystal Lattices (e.g., N–H···N Hydrogen Bonding, π–π Stacking)

Conformational and Tautomeric Investigations

The behavior of this compound is not limited to its solid-state structure. Its dynamics in solution and the potential for tautomerism are also critical aspects of its chemistry.

In solution, this compound and its derivatives exhibit conformational dynamics, primarily involving rotation around the C-C bond connecting the two rings. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying these dynamics. researchgate.net

Concentration-dependent NMR studies of a related compound, 4-(pyrrol-1-yl)pyridine, have shown that increasing the concentration in a non-polar solvent like CDCl₃ leads to significant peak broadening and shifting of the pyridine proton signals. acs.orgresearchgate.net This is indicative of intermolecular interactions, such as the formation of π-stacked aggregates. acs.org The extent of these interactions can influence the conformational equilibrium in solution. In contrast, in polar, hydrogen-bond-disrupting solvents like d-DMSO, these effects are minimized, and sharp NMR signals are typically observed regardless of concentration. mdpi.com The choice of solvent can, therefore, have a pronounced effect on the observed conformation and aggregation state of these molecules in solution. ipb.pt

Tautomerism, the interconversion of structural isomers through proton migration, is a known phenomenon in heterocyclic systems. scribd.com For molecules containing both pyrrole and pyridine moieties, prototropic tautomerism can occur. mdpi.com This involves the transfer of a proton, for example, from the pyrrole nitrogen to the pyridine nitrogen.

Theoretical studies, often employing Density Functional Theory (DFT), are used to investigate the relative stabilities of different tautomers. koreascience.krresearchgate.netijcce.ac.irmdpi.com These calculations can predict which tautomeric form is likely to be the most stable in the gas phase or in different solvent environments. For related systems, such as 6-(2-pyrrolyl)pyridazin-3-one, studies have shown that the position of the tautomeric equilibrium is influenced by the electronic nature of the substituents. researchgate.net Experimental investigations, often using UV-Vis and fluorescence spectroscopy, can provide evidence for the existence of different tautomers and study the dynamics of their interconversion, particularly in the excited state. researchgate.net For instance, in related pyrrolyl-pyridine systems, excited-state proton transfer (ESPT) can lead to the formation of transient phototautomers. researchgate.net

Computational and Theoretical Chemistry Studies of 4 1h Pyrrol 3 Yl Pyridine

Electronic Structure and Quantum Chemical Calculations

Quantum chemical calculations are fundamental to elucidating the electronic nature of 4-(1H-pyrrol-3-yl)pyridine. By solving approximations of the Schrödinger equation, these methods provide insights into molecular geometry, charge distribution, and orbital energies.

Density Functional Theory (DFT) has become a standard method for studying heterocyclic systems due to its favorable balance of computational cost and accuracy. ijcce.ac.irbohrium.com The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional is frequently employed, often in conjunction with basis sets like 6-31G(d) or 6-311++G(d,p), to optimize molecular geometries and calculate electronic properties. acs.orgbeilstein-journals.orgresearchgate.net For instance, DFT calculations on related pyrrole (B145914) derivatives have been used to understand molecular stability and tautomeric equilibria. researchgate.net

In systems containing both pyrrole and pyridine (B92270) rings, DFT is applied to analyze the electronic interplay between the electron-rich pyrrole moiety and the electron-withdrawing pyridine ring. Functionals such as the M06 are used for optimizing structures in the gas phase and can be combined with solvent models to simulate solution-phase behavior. bohrium.com These calculations are crucial for understanding the synthesis and reactivity of complex pyrrole-pyridine ensembles. bohrium.comacs.org

For higher accuracy, ab initio methods are employed. These calculations are based on first principles without empirical parameterization. Methods such as Møller-Plesset perturbation theory (MP2) with extensive basis sets like 6-311++G(d,p) have been used to investigate structural features in related di(vinylpyrrolyl)pyridine systems. Hartree-Fock (HF) methods, while less accurate for correlation energy, serve as a baseline and have been applied with basis sets like STO-3G and 3-21G to study electron distribution and bond lengths in similar heterocyclic structures. mdpi.com

These high-level calculations are particularly valuable for studying specific phenomena such as hydrogen bonding and for providing benchmark data to validate less computationally expensive methods like DFT. They can also be used to model excited states and predict spectroscopic properties with high fidelity. sci-hub.se

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic properties. The energy difference between them, the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. mdpi.com A smaller gap generally implies higher reactivity. wuxiapptec.com

In pyrrole-pyridine systems, the HOMO is typically localized on the electron-rich pyrrole ring, while the LUMO may be distributed over the electron-deficient pyridine ring. DFT calculations are commonly used to determine the energies and distributions of these orbitals. beilstein-journals.org For example, a study on 2,4,5-trisubstituted-1H-pyrrol-3-ol derivatives showed that the HOMO-LUMO gap decreased upon tautomeric conversion, indicating aromatic stabilization of the pyrrole ring. mdpi.com The analysis of HOMO-LUMO gaps helps in predicting the most likely sites for electrophilic and nucleophilic attack. wuxiapptec.com

| Compound Type | Method | HOMO (eV) | LUMO (eV) | Gap (eV) | Reference |

|---|---|---|---|---|---|

| Pyrido[1,2-a]pyrrolo[3,4-d]pyrimidine (3a) | B3LYP/6-31G(d,p) | -6.10 | -2.19 | 3.91 | beilstein-journals.org |

| N-methyl-4-((pyridin-2-yl)amino)maleimide (4a) | B3LYP/6-31G(d,p) | -6.00 | -2.82 | 3.18 | beilstein-journals.org |

| N-methyl-4-((pyridin-2-yl)amino)maleimide (4e) | B3LYP/6-31G(d,p) | -6.43 | -3.19 | 3.24 | beilstein-journals.org |

| 2,4,5-trisubstituted-1H-pyrrol-3-ol (1a) | DFT-B3LYP/6-31G(d,p) | N/A | N/A | 4.01 (0.14731 Hartree) | mdpi.com |

| 2,4-dihydro-3H-pyrrol-3-one (5a) | DFT-B3LYP/6-31G(d,p) | N/A | N/A | 5.41 (0.19893 Hartree) | mdpi.com |

Ab Initio Methods and High-Level Quantum Chemical Calculations

Mechanistic Investigations using Computational Methodologies

Computational methods are indispensable for mapping the complex reaction landscapes of heterocyclic compounds. They allow for the identification of intermediates and transition states, providing a detailed picture of how chemical transformations occur.

DFT calculations are widely used to explore potential reaction mechanisms. For the synthesis of pyrrole derivatives, computational studies have detailed catalytic cycles involving stages like alcohol dehydrogenation, C-N coupling, and intramolecular cyclization. bohrium.com For example, a proposed mechanism for the formation of 1H-pyrrol-3-ol derivatives involves a nucleophilic attack followed by a 5-exo-trig intramolecular cyclization. mdpi.com

Transition state (TS) structures, which represent the highest energy point along a reaction coordinate, can be located and characterized using computational methods. researchgate.net In the reaction of pyridinyl radicals with vinylacetylene, calculations have identified entrance transition states with submerged barriers, indicating that the reactions can proceed without a significant energy barrier. osti.gov Similarly, studies on pyrrole-triazole systems have computationally identified key intermediates, such as a pyrrolyltriazoliumide, which helps to explain the observed reaction products. acs.org

Once reaction pathways and transition states are identified, their thermodynamic and kinetic parameters can be calculated. These parameters determine the feasibility and rate of a reaction. DFT calculations can provide the relative energies of reactants, intermediates, transition states, and products. bohrium.comacs.org

Elucidation of Reaction Pathways and Transition State Structures

Spectroscopic Property Prediction and Validation

Computational chemistry offers powerful tools for predicting and interpreting the spectroscopic properties of molecules like this compound. These theoretical approaches, often employing Density Functional Theory (DFT), provide valuable insights that complement and aid in the analysis of experimental data.

Computational Prediction of NMR and UV-Visible Spectra

Theoretical calculations are instrumental in assigning signals in Nuclear Magnetic Resonance (NMR) and understanding electronic transitions in Ultraviolet-Visible (UV-Vis) spectroscopy.

For pyrrole-pyridine systems, DFT calculations have been successfully used to predict ¹H and ¹³C NMR chemical shifts. researchgate.net While specific computational data for this compound is not extensively published, studies on related isomers and derivatives, such as 4-(pyrrol-1-yl)pyridine, demonstrate the methodology. In these studies, increasing concentrations of the compound in solvents like CDCl₃ lead to downfield shifting and significant peak broadening in ¹H NMR spectra, which is indicative of intermolecular interactions and aggregation. acs.orgnih.gov For example, the pyridine proton signals in 4-(pyrrol-1-yl)pyridine shift from δ 8.56 and δ 7.52 ppm at 30 mM to δ 8.58 and δ 7.36 ppm at 120 mM in CDCl₃. acs.org Such phenomena are crucial to consider when comparing experimental and theoretical spectra.

Time-dependent DFT (TD-DFT) is the standard method for calculating UV-Visible absorption spectra. These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. For instance, in a study of 3-(5-phenyl-2H-tetrazol-2-yl)pyridine, TD-SCF calculations using DFT (B3LYP/6-311+G(dp)) showed good agreement with the experimental spectrum, identifying key electronic transitions. mdpi.com Similar calculations for this compound would involve transitions between molecular orbitals, likely dominated by π → π* transitions within the aromatic pyrrole and pyridine rings. Studies on derivatives have shown that the solvent environment can influence these transitions, with increasing solvent polarity often causing a bathochromic (red) shift. mdpi.com

Table 1: Predicted Spectroscopic Data for Pyrrole-Pyridine Systems

| Property | Method | Predicted Value | Notes |

|---|---|---|---|

| ¹H NMR Chemical Shift | GIAO (Gauge-Including Atomic Orbital) | Structure-dependent | Concentration and solvent can cause significant shifts. acs.orgnih.gov |

| ¹³C NMR Chemical Shift | GIAO | Structure-dependent | Provides insight into the electronic structure. mdpi.com |

Vibrational Frequency Analysis and Mode Assignment

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Computational frequency analysis is essential for assigning the observed spectral bands to specific atomic motions.

DFT calculations are widely used to compute the harmonic vibrational frequencies of molecules. These calculated frequencies, often scaled by an empirical factor to account for anharmonicity and method limitations, typically show excellent agreement with experimental IR and Raman spectra. The analysis allows for a detailed assignment of each vibrational mode, such as C-H stretching, ring breathing, and torsional modes. researchgate.net

For pyridine-containing compounds, characteristic ring stretching modes are typically observed in the 1400-1650 cm⁻¹ region. researchgate.net The ring breathing mode, a symmetric expansion and contraction of the entire ring, is a strong band in the Raman spectrum often found around 1000 cm⁻¹. researchgate.net In a study on pyridine itself, ring stretching modes were assigned to bands at 1632, 1602, 1486, and 1433 cm⁻¹ in the IR spectrum, with a ring breathing mode at 1022 cm⁻¹. researchgate.net A recent advanced computational method, the Convergent Concordant Mode Approach (CMA-2), has demonstrated high accuracy in predicting vibrational frequencies for challenging molecules like pyridine and its derivatives, such as 1-(1H-pyrrol-3-yl)ethanol. nih.govacs.org This approach significantly reduces computational cost while maintaining high accuracy compared to benchmark methods like CCSD(T). nih.gov

Table 2: Representative Vibrational Mode Assignments for Pyridine Derivatives

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopic Technique |

|---|---|---|

| C-H Stretching (Aromatic) | 3000-3150 | IR, Raman |

| N-H Stretching (Pyrrole) | ~3400-3500 | IR |

| C=C/C=N Ring Stretching | 1400-1650 | IR, Raman |

| Ring Breathing | ~1000 | Raman (strong), IR (weak) |

| C-H In-plane Bending | 1000-1300 | IR, Raman |

Supramolecular Interactions and Aggregation Modeling

The pyridine and pyrrole rings in this compound contain both hydrogen bond donors (the pyrrole N-H) and acceptors (the pyridine nitrogen), making the molecule prone to forming complex supramolecular structures.

Computational Studies of Intermolecular Interactions

Computational methods are vital for understanding the nature and strength of non-covalent interactions that govern the formation of larger assemblies. These interactions include hydrogen bonds and π-π stacking.

DFT calculations can be used to model dimers and larger clusters of this compound to determine the most stable intermolecular arrangements and quantify the interaction energies. The pyrrole N-H group can act as a hydrogen bond donor to the nitrogen atom of the pyridine ring in a neighboring molecule, leading to the formation of chains or cyclic structures. In co-crystals of related compounds, such as 3-(1-methylpyrrolidin-2-yl)pyridine with diiodotetrafluorobenzene, both pyridine and pyrrole nitrogen atoms have been shown to participate in halogen bonds, highlighting their ability to engage in various intermolecular interactions. oup.com Furthermore, the planar aromatic rings can interact through π-π stacking, where the electron-rich pyrrole ring can stack with the electron-deficient pyridine ring of another molecule. nih.gov

Modeling of Aggregation Behavior and Self-Assembly

The tendency of this compound and its isomers to self-assemble into larger aggregates in solution has been observed experimentally and can be modeled computationally. nih.gov

Studies on the related compound 4-(pyrrol-1-yl)pyridine have shown that it forms molecular aggregates in aqueous solutions. acs.orgnih.gov This aggregation is evidenced by light scattering (Tyndall effect) and concentration-dependent NMR shifts. acs.org The formation of these aggregates is driven by intermolecular forces, primarily π-stacking interactions between the planar aromatic systems. nih.gov Computational models can simulate the self-assembly process, predicting the size and structure of the resulting aggregates. These models suggest that planar, conjugated systems tend to form structures like brickwork or staircase arrangements. nih.gov The interaction of these aggregates with other molecules or ions can lead to significant changes in their spectroscopic properties, a phenomenon that has been explored for sensing applications. nih.govmdpi.com For instance, the interaction of 4-(pyrrol-1-yl)pyridine aggregates with nitrite (B80452) ions causes a distinct color change, which forms the basis of a chemodosimeter. acs.orgmdpi.com

Table 3: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-(Pyrrol-1-yl)pyridine |

| 1-(1H-Pyrrol-3-yl)ethanol |

| 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine |

| 3-(1-Methylpyrrolidin-2-yl)pyridine |

| Diiodotetrafluorobenzene |

| Pyridine |

| CDCl₃ (Deuterated Chloroform) |

Chemical Reactivity and Advanced Synthetic Transformations

Electrophilic and Nucleophilic Substitution Reactions of the Pyrrole-Pyridine System

The 4-(1H-pyrrol-3-yl)pyridine system displays distinct reactivity towards electrophilic and nucleophilic reagents, a consequence of the differing electronic properties of the two constituent heterocyclic rings. The pyrrole (B145914) ring, being an electron-rich aromatic system, readily undergoes electrophilic substitution. Conversely, the pyridine (B92270) ring is electron-deficient and thus more susceptible to nucleophilic attack.

Electrophilic Substitution:

Electrophilic substitution on the pyrrole moiety of this compound derivatives occurs preferentially at the C5 position, which is the most electron-rich and sterically accessible position. vulcanchem.com For instance, nitration of 4-(pyridin-3-yl)-1H-pyrrole-2-carboxylic acid using a mixture of nitric acid and acetic anhydride (B1165640) results in the selective formation of 5-nitro-4-(pyridin-3-yl)-1H-pyrrole-2-carboxylic acid. vulcanchem.com This regioselectivity is a general feature for electrophilic substitutions on pyrroles. aklectures.comuni-muenchen.de

In the case of pyridine, electrophilic substitution is generally difficult due to the deactivating effect of the nitrogen atom. aklectures.comyoutube.com When it does occur, it typically directs the incoming electrophile to the C3 position. aklectures.comyoutube.com However, in the combined this compound system, the reactivity of the pyrrole ring dominates, making it the primary site for electrophilic attack.

Nucleophilic Substitution:

The pyridine ring in this compound is susceptible to nucleophilic substitution, particularly when activated by an electron-withdrawing group or when a good leaving group is present. While specific examples for the parent compound are not extensively detailed, analogous pyridine systems undergo nucleophilic aromatic substitution. For instance, derivatives can be synthesized where nucleophiles like amines attack the pyridine core. smolecule.com The introduction of various substituents can be achieved depending on the reaction conditions and the nucleophiles used. smolecule.com

The pyrrole ring is generally unreactive towards nucleophilic substitution unless activated by strong electron-withdrawing groups.

Oxidation and Reduction Chemistry of this compound Derivatives

The oxidation and reduction of this compound derivatives allow for the introduction of new functional groups and modification of the electronic properties of the molecule.

Oxidation:

The pyridine nitrogen in this compound derivatives can be oxidized to form the corresponding N-oxide. Common oxidizing agents for this transformation include hydrogen peroxide and potassium permanganate (B83412). The resulting N-oxides can serve as intermediates for further functionalization. For example, oxidation of 3-(1H-pyrrol-1-yl)-4-(trifluoromethyl)pyridine with agents like potassium permanganate or hydrogen peroxide can lead to derivatives containing carboxylic acids or ketones. smolecule.com

Reduction:

The pyridine ring can be reduced under various conditions. Catalytic hydrogenation or treatment with reducing agents like sodium borohydride (B1222165) can lead to the corresponding piperidine (B6355638) derivatives. The carboxylic acid group in derivatives such as 4-(pyridin-3-yl)-1H-pyrrole-3-carboxylic acid can be reduced to an alcohol or an aldehyde using reagents like lithium aluminum hydride or sodium borohydride. Similarly, for 3-(1H-pyrrol-1-yl)-4-(trifluoromethyl)pyridine, reduction with lithium aluminum hydride or sodium borohydride can yield alcohols or amines. smolecule.com

| Reaction Type | Reagent(s) | Product(s) |

| Oxidation | Hydrogen peroxide, Potassium permanganate | N-oxides, Carboxylic acids, Ketones |

| Reduction | Lithium aluminum hydride, Sodium borohydride | Alcohols, Aldehydes, Amines |

Cyclization and Ring-Forming Reactions Involving the Core Scaffold

The this compound scaffold is a valuable building block for the synthesis of more complex, fused heterocyclic systems. Various cyclization strategies have been employed to construct new rings onto the core structure.

One notable approach is the free-radical intramolecular cyclization of o-bromophenyl-substituted pyrrolylpyridinium salts. beilstein-journals.org This method, using tris(trimethylsilyl)silane (B43935) (TTMSS) and azobisisobutyronitrile (AIBN), allows for the synthesis of novel pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline skeletons in good yields. beilstein-journals.org The reaction proceeds through the formation of an aryl radical which then attacks the pyridine ring, leading to cyclization. beilstein-journals.org This process is efficient and can be performed on a gram scale without the need for column chromatography for purification. beilstein-journals.org

Another strategy involves multicomponent reactions followed by cyclization. For instance, a three-component reaction of 2-oxo-2H-chromene-3-carbaldehydes, anilines, and isocyanides can generate an intermediate that undergoes intramolecular Michael cyclization to form chromeno[4,3-b]pyrrol-4(1H)-ones. acs.org This one-pot process demonstrates the utility of the pyrrole moiety in constructing fused systems. acs.org

Furthermore, gold-catalyzed cascade reactions have been utilized for the green and efficient assembly of diverse fused N-heterocycles. semanticscholar.org Reactions of various amine nucleophiles, including those containing pyrrole moieties, with alkynoic acids in water can lead to the formation of pyrrole-fused compounds, constructing two new rings and three new bonds in a single process. semanticscholar.org

Derivatization for Complex Chemical Structures and Fused Heterocycles

The this compound core can be derivatized to create a wide array of complex chemical structures and fused heterocycles with potential applications in medicinal chemistry and materials science.

Methods for the synthesis of pyrrolo[3,4-c]pyridine-1,3-dione (5-azaphthalimide) derivatives, which are isomers of the core structure, often involve the annulation of a pyrrole or pyridine ring. researchgate.net For example, intramolecular heterocyclization reactions involving vicinal substituents at the 3 and 4 positions of a pyridine ring can be used to construct the fused pyrrole ring. researchgate.net

Palladium-catalyzed cross-coupling reactions are also powerful tools for derivatization. Pyridin-4-yl nonaflates, which can be derived from pyridin-4-ols, are versatile precursors for Sonogashira and other palladium-catalyzed coupling reactions, allowing for the introduction of various substituents onto the pyridine ring. chim.it

The synthesis of polycyclic heteroaromatic molecules containing pyrrole and pyridine rings is of significant interest for materials science. beilstein-journals.org Free-radical cyclization provides access to pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline hydrobromides, which can be converted to the free bases in quantitative yield. beilstein-journals.org

Gold-catalyzed tandem reactions have also been employed to synthesize bioactive spiro-dipyrroloquinolines and other complex fused systems. researchgate.net Additionally, a palladium/norbornene-cocatalyzed regioselective alkylation of electron-deficient 1H-pyrroles with primary alkyl bromides at the C-H bond adjacent to the NH group has been developed, offering a direct method for C-H functionalization. organic-chemistry.org

Metal Coordination Chemistry and Ligand Design

The presence of nitrogen atoms in both the pyrrole and pyridine rings makes this compound and its derivatives excellent ligands for a variety of metal ions. The pyridine nitrogen, with its sp²-hybridized lone pair, is a strong σ-donor, while the pyrrole nitrogen can also coordinate to a metal center, often after deprotonation. This allows for the design of mono-, bi-, and polydentate ligands for the synthesis of coordination complexes with interesting electronic and photophysical properties.

A variety of metal complexes incorporating ligands based on the pyrrole-pyridine framework have been synthesized and characterized. Pyridine itself is a well-known monodentate ligand in coordination chemistry. jscimedcentral.com More complex ligands, such as pyridine dipyrrolides, which feature a central pyridine ring flanked by two pyrrole rings, have been used to synthesize complexes with early transition metals, actinides, and main group elements. nsf.govnih.govwvu.eduacs.org

For example, a series of pyridine dipyrrolide actinide(IV) complexes, (MesPDPPh)AnCl₂(THF) and An(MesPDPPh)₂ (where An = U, Th and (MesPDPPh) is the doubly deprotonated form of 2,6-bis(5-(2,4,6-trimethylphenyl)-3-phenyl-1H-pyrrol-2-yl)pyridine), have been prepared and characterized using techniques such as single-crystal X-ray diffraction, NMR spectroscopy, and electronic absorption spectroscopy. nsf.gov Similarly, uranyl complexes of pyridine dipyrrolide ligands, (ArPDPPh)UO₂(THF), have been synthesized and their electrochemical and photophysical properties investigated. nih.gov

The synthesis of these complexes often involves the reaction of the protonated ligand with a metal halide or other metal precursor in an appropriate solvent. jscimedcentral.comnsf.govsamipubco.com The resulting complexes can exhibit various geometries, including octahedral and tetrahedral, depending on the metal ion and the stoichiometry of the ligand. samipubco.comresearchgate.net

Table of Synthesized Metal Complexes with Pyrrole-Pyridine Type Ligands

| Complex | Metal Ion | Ligand | Geometry | Reference |

| (MesPDPPh)UCl₂(THF) | U(IV) | MesPDPPh | Distorted Octahedral | nsf.govnih.gov |

| U(MesPDPPh)₂ | U(IV) | MesPDPPh | Distorted Octahedral | nsf.govnih.gov |

| (MesPDPPh)ThCl₂(THF) | Th(IV) | MesPDPPh | Distorted Octahedral | nsf.gov |

| Th(MesPDPPh)₂ | Th(IV) | MesPDPPh | Distorted Octahedral | nih.gov |

| (MesPDPPh)UO₂(THF) | U(VI) | MesPDPPh | Distorted Octahedral | nih.gov |

| [Co(L)₂(H₂O)₂]Cl₂ | Co(II) | (E)-4-((2-pyrrole)amino)-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thione | Octahedral | samipubco.com |

| [Ni(L)₂(H₂O)]Cl₂ | Ni(II) | (E)-4-((2-pyrrole)amino)-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thione | Octahedral | samipubco.com |

Ligand field theory (LFT) provides a framework for understanding the electronic structure, bonding, and properties of coordination complexes. wikipedia.orgnumberanalytics.com It is an application of molecular orbital theory that describes the interaction between the metal d-orbitals and the ligand orbitals. wikipedia.orglibretexts.org The energy of the metal d-orbitals is altered by the electrostatic field of the surrounding ligands, leading to a splitting of the d-orbitals into different energy levels. allrounder.ai

In complexes with pyrrole-pyridine based ligands, the nitrogen donor atoms of the ligands interact with the metal's d-orbitals. The strength of this interaction, known as the ligand field strength, determines the magnitude of the d-orbital splitting (Δ). allrounder.ai Strong-field ligands cause a large splitting, favoring low-spin complexes, while weak-field ligands result in a smaller splitting and high-spin complexes. allrounder.ai

The electronic properties and photophysical behavior of these complexes are directly related to the nature of the ligand field. For instance, time-dependent density functional theory (TD-DFT) calculations on pyridine dipyrrolide complexes of uranium and thorium have provided insights into their electronic transitions. nsf.govnih.gov These studies have identified ligand-to-metal charge transfer (LMCT) bands in the electronic absorption spectra of the uranium complexes and a combination of intraligand charge transfer (ILCT) and ligand-to-ligand charge transfer (LLCT) transitions for the thorium analogues. nsf.gov

The photoluminescence of these complexes is also a key area of investigation. Thorium(IV) derivatives of pyridine dipyrrolide ligands exhibit strong photoluminescence, whereas the corresponding uranium(IV) complexes are non-emissive. nsf.gov This difference in behavior highlights the crucial role of the metal ion in determining the excited-state properties of the complex. The suppression of non-radiative decay pathways, often by raising the energy of metal-centered d-d excited states, is a key factor in achieving luminescence in transition metal complexes. researchgate.net

The nephelauxetic effect, which describes the expansion of the d-orbitals upon complexation due to covalent interactions with ligands, is another important concept in understanding the electronic structure of these complexes. numberanalytics.com This effect leads to a decrease in the Racah interelectronic repulsion parameter and can be observed in the electronic spectra of the complexes.

Advanced Applications in Materials Science and Chemical Sensing

Chemodosimeter and Anion Sensing Applications

A thorough review of scientific literature reveals a notable absence of studies focused on the application of 4-(1H-Pyrrol-3-yl)pyridine as a chemodosimeter for anion detection. While related pyrrole-pyridine structures have been investigated for these purposes, specific research detailing the development and function of this compound in this capacity is not currently available.

Development of Supramolecular Chemodosimeters for Anion Detection

There is no scientific literature available describing the development of supramolecular chemodosimeters based on this compound for the purpose of anion detection.

Sensing Mechanisms and Selectivity Studies (e.g., Nitrite (B80452) Sensing)

Specific studies on the sensing mechanisms and selectivity of this compound towards any anion, including nitrite, have not been reported in published research. Consequently, there is no data on its efficacy or selectivity as an anion sensor.

Dynamic Light Scattering and Tyndall Effect in Sensing Aggregates

As there are no documented studies of this compound being used for anion sensing, there is no associated research employing Dynamic Light Scattering (DLS) or the Tyndall effect to characterize any potential sensing aggregates. These techniques are typically used to understand the formation and size of molecular aggregates in solution during a sensing event.

Applications in Functional Materials Science

The integration of electron-rich pyrrole (B145914) rings with electron-deficient pyridine (B92270) rings is a known strategy in the design of functional organic materials. These scaffolds are of interest for their potential in electronics and photonics. However, specific research focused on leveraging the this compound scaffold for these applications is limited.

Design and Synthesis of Functional Materials Based on Pyrrole-Pyridine Scaffolds

While the synthesis of various pyrrole and pyridine derivatives is a broad area of chemical research, dedicated studies on the design and synthesis of functional materials specifically derived from the this compound backbone are not prominent in the current body of scientific work. The general interest in such scaffolds suggests potential, but this remains an underexplored area for this particular isomer.

Electronic Properties and Their Role in Material Design

The electronic properties of heterocyclic compounds are fundamental to their application in materials science. The combination of a pyrrole and a pyridine ring in this compound suggests it possesses unique electronic characteristics. However, detailed experimental or computational studies focusing on the specific electronic properties of this compound and how they could be harnessed for material design are not available in the peer-reviewed literature. Basic physicochemical properties have been predicted and are available in public databases. epa.gov

Physicochemical Properties of this compound

| Property | Predicted/Experimental Value | Unit |

| Melting Point | 231-232 | °C |

| Boiling Point | 319 (Predicted) | °C |

| Water Solubility | 4.32e-2 (Predicted) | g/L |

| LogP (Octanol-Water) | 1.40 (Predicted) | - |

| pKa (Basic) | 9.83 (Predicted) | - |

| Data sourced from publicly available databases. epa.govsigmaaldrich.com |

Role as Valuable Intermediates in Complex Organic Synthesis

The primary and most significant application of this compound is its role as a foundational structural motif, or scaffold, in medicinal chemistry and complex organic synthesis. The compound serves as a key intermediate in the development of pharmaceutical products, particularly in the synthesis of protein kinase inhibitors. nih.govchemshuttle.com

Kinase inhibitors are a critical class of drugs, particularly in oncology. The this compound moiety has been identified as a privileged scaffold for developing potent and selective inhibitors of Cyclin-Dependent Kinases (CDKs), which are crucial enzymes in regulating the cell cycle. nih.govresearchgate.net

A notable example is the synthesis of a series of 2-anilino-4-(1H-pyrrol-3-yl)pyrimidine derivatives, which have been evaluated as potent inhibitors of CDK2 and CDK4. nih.govresearchgate.net The general synthesis involves treating 3-acetyl-1H-pyrroles with Bredereck's reagent (tert-butoxybis(dimethylamino)methane) to form enaminone intermediates. These intermediates are subsequently condensed with the appropriate phenyl guanidines to yield the target 2-anilino-4-(1H-pyrrol-3-yl)pyrimidines. researchgate.net This modular synthesis allows for the creation of a library of analogues to explore structure-activity relationships (SAR). nih.gov

Table 1: Research Findings on 2-anilino-4-(1H-pyrrol-3-yl)pyrimidine Derivatives as CDK Inhibitors

| Derivative Class | Target Kinase | Key Findings | Reference |

| 2-anilino-4-(1H-pyrrol-3-yl)pyrimidines | CDK2, CDK4 | Several analogues demonstrated potent inhibition of CDK2 and CDK4. | nih.gov |

| 2-anilino-4-(1H-pyrrol-3-yl)pyrimidines | CDK2, CDK4 | Alkylated pyrimidine (B1678525) derivatives showed improved selectivity for CDK2. | researchgate.net |

| 2-anilino-4-(1H-pyrrol-3-yl)pyrimidines | Not specified | Derivatives exhibited anti-proliferative activity against human tumour cell lines. | nih.gov |

Furthermore, the this compound scaffold is integral to other kinase inhibitors. For instance, the derivative 4-[2-(4-Fluorophenyl)-1H-pyrrol-3-yl]pyridine has been identified as a potential p38 MAP kinase inhibitor. researchgate.net The versatility of this core structure is also demonstrated by its incorporation into more complex molecules like 4-(2-(4-fluorophenyl)-5-(1-methylpiperidin-4-yl)-1H-pyrrol-3-yl)pyridine, which itself serves as a key intermediate in drug discovery programs. chemshuttle.com

This consistent use of the this compound core highlights its value as a "building block" for generating molecules with specific biological functions, cementing its importance in the field of synthetic and medicinal chemistry. chemshuttle.com

Future Research Directions and Emerging Trends in 4 1h Pyrrol 3 Yl Pyridine Chemistry

Exploration of Novel and Sustainable Synthetic Pathways

The development of environmentally benign and efficient methods for the synthesis of 4-(1H-pyrrol-3-yl)pyridine and its derivatives is a paramount goal for contemporary organic chemists. Future research will likely focus on several key areas to achieve this:

Catalytic C-H Activation: Direct C-H activation strategies are poised to revolutionize the synthesis of this scaffold. These methods avoid the need for pre-functionalized starting materials, reducing step counts and waste. Research into transition metal catalysis, particularly with earth-abundant metals like manganese, is showing promise for the direct coupling of pyridines and pyrroles. mdpi.com For instance, manganese-catalyzed cyclization reactions have been developed for synthesizing pyrrolopyridine derivatives through a radical pathway, forming two new C-C bonds and one C-N bond in the process. mdpi.com

One-Pot and Multicomponent Reactions: Designing synthetic cascades where multiple bond-forming events occur in a single reaction vessel is a hallmark of green chemistry. Future efforts will likely be directed towards developing novel multicomponent reactions that can assemble the this compound core from simple, readily available starting materials in a single, efficient operation.

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including improved safety, scalability, and reaction control. The application of flow chemistry to the synthesis of this compound could lead to more efficient and reproducible production, particularly for large-scale applications.

Biocatalysis: The use of enzymes to catalyze key synthetic steps offers unparalleled selectivity and mild reaction conditions. Future research may explore the use of engineered enzymes to perform specific transformations in the synthesis of this compound, further enhancing the sustainability of the process.

Development of Advanced Spectroscopic and Structural Probing Techniques

A detailed understanding of the three-dimensional structure and electronic properties of this compound is crucial for designing new molecules with tailored functions. Emerging trends in this area include:

Advanced NMR Spectroscopy: Two-dimensional and solid-state NMR techniques will continue to be vital for elucidating the precise connectivity and conformation of this compound derivatives in both solution and the solid state. These techniques can provide insights into intermolecular interactions and dynamic processes.

High-Resolution Mass Spectrometry: The development of new ionization techniques and high-resolution mass analyzers will enable the detailed characterization of complex mixtures and the identification of trace impurities, which is critical for pharmaceutical and materials science applications.

Synchrotron-Based Techniques: Techniques such as X-ray absorption spectroscopy (XAS) and X-ray emission spectroscopy (XES) performed at synchrotron light sources can provide element-specific information about the electronic structure and local coordination environment of the nitrogen and carbon atoms within the heterocyclic core.

Cryo-Electron Microscopy (Cryo-EM): While traditionally used for large biomolecules, advances in cryo-EM may allow for the structural determination of smaller organic molecules and their assemblies, providing a new tool to visualize the solid-state packing of this compound derivatives.

Refinement of Computational Models and Predictive Tools for Molecular Properties

Computational chemistry is an indispensable tool for accelerating the discovery and design of new molecules. Future research in this area will focus on:

More Accurate Quantum Chemical Methods: The development and application of more accurate and computationally efficient quantum chemical methods, such as advanced density functional theory (DFT) functionals and ab initio methods, will allow for more reliable predictions of molecular geometries, electronic structures, and spectroscopic properties.

Machine Learning and Artificial Intelligence: Machine learning algorithms trained on large datasets of experimental and computational data can be used to predict the properties and activities of new this compound derivatives with unprecedented speed and accuracy. This will enable the rapid screening of virtual libraries and the identification of promising candidates for synthesis and testing.

Multiscale Modeling: Combining quantum mechanical calculations on the molecule itself with classical molecular dynamics simulations of its environment will provide a more realistic picture of its behavior in complex systems, such as in solution or within a polymer matrix.

Expansion into Novel Material Applications with Tailored Electronic Characteristics

The unique electronic properties of the this compound scaffold make it an attractive building block for a new generation of organic materials. Future research directions include:

Organic Electronics: The development of novel conductive polymers and small molecules based on this compound for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ability to tune the electronic properties through chemical modification is a key advantage.

Sensors: The incorporation of this compound units into polymer or supramolecular assemblies could lead to the development of highly sensitive and selective chemical sensors for the detection of specific analytes.

Metal-Organic Frameworks (MOFs): The pyridine (B92270) nitrogen atom provides a coordination site for metal ions, making this compound a potential linker for the construction of novel MOFs with interesting catalytic, storage, and separation properties.

Integration of this compound in Broader Interdisciplinary Chemical Research Fields

The versatility of the this compound core will facilitate its integration into a wide range of interdisciplinary research areas:

Medicinal Chemistry: The pyrrolopyridine nucleus is a known pharmacophore that mimics the purine (B94841) ring of ATP, making it a valuable scaffold for the design of kinase inhibitors for cancer therapy. nih.gov Future research will likely focus on designing more selective and potent inhibitors by modifying the substituents on the this compound core. nih.gov Its derivatives are also being explored for their potential in treating neurological disorders and as antimicrobial agents. ontosight.aimdpi.com

Chemical Biology: The development of fluorescent probes and affinity labels based on the this compound scaffold will provide new tools for studying biological processes in living cells.

Supramolecular Chemistry: The ability of the pyrrole (B145914) N-H and pyridine nitrogen to participate in hydrogen bonding and metal coordination makes this compound an excellent building block for the construction of complex supramolecular architectures with programmed functions.

Catalysis: The use of this compound and its derivatives as ligands for transition metal catalysts could lead to the development of new catalytic systems with enhanced activity and selectivity for a variety of organic transformations.

Q & A

Q. What are common synthetic routes for preparing 4-(1H-Pyrrol-3-yl)pyridine and its derivatives?

- Methodological Answer : A multi-step synthesis typically involves condensation reactions or cyclization strategies. For example, derivatives can be synthesized via refluxing precursors in xylene with chloranil as an oxidizing agent, followed by purification via recrystallization (e.g., methanol). Reaction conditions such as prolonged reflux (25–30 hours) and post-reaction treatment with NaOH to isolate the organic layer are critical . Advanced routes may include nitration of 4-(4-halophenyl)pyridines using HNO₃/H₂SO₄ mixtures, followed by reduction to amines and further functionalization .

Q. How is X-ray crystallography applied to confirm the structure of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction using programs like SHELXL (for refinement) and SHELXS (for structure solution) is standard. Key parameters include the R factor (e.g., 0.064 for a derivative co-crystallized with terephthalic acid) and data-to-parameter ratios (~11.8:1). Proper crystal mounting, data collection at 293 K, and iterative refinement of thermal displacement parameters ensure accuracy .

Q. What spectroscopic techniques are most effective for characterizing this compound analogs?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential. For example, ¹H NMR can resolve pyrrole and pyridine proton environments, while HRMS confirms molecular ions (e.g., [M+H]⁺). Infrared (IR) spectroscopy identifies functional groups like carbonyls or amines. Cross-validation with X-ray data reduces ambiguity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields for this compound analogs?

- Methodological Answer : Analyze variables such as reaction time, temperature, and catalyst loading. For instance, nitration yields in depend on the halo-substituent (Cl vs. Br) and steric hindrance. Use Design of Experiments (DoE) to test interactions between variables. Compare kinetic data (e.g., reaction rates with guanosine in lactone alkylation studies) to identify bottlenecks .

Q. What strategies minimize by-products during nitration of 4-(4-halophenyl)pyridines?

- Methodological Answer : Optimize nitration conditions using mixed acids (HNO₃/H₂SO₄) at controlled temperatures (0–5°C). Slow addition of nitrating agents and stirring efficiency reduce di-nitration by-products. Monitor progress via TLC or HPLC. For example, 4-(4-chlorophenyl)pyridine nitration at 0°C minimizes over-nitration . Table 1 : Nitration Conditions and Outcomes

| Substrate | Temp (°C) | Time (hr) | Yield (%) | By-Products |

|---|---|---|---|---|

| 4-Cl-PhPy | 0 | 6 | 78 | <5% di-nitro |

| 4-Br-PhPy | 5 | 8 | 65 | ~10% di-nitro |

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Steric hindrance at the pyrrole C3 position reduces coupling efficiency (e.g., Suzuki-Miyaura reactions). Electron-withdrawing groups (e.g., nitro) enhance electrophilicity but may require Pd(OAc)₂/XPhos catalysts. Computational modeling (DFT) of frontier molecular orbitals predicts regioselectivity. Experimental validation via kinetic studies (e.g., β-propiolactone alkylation rates ) complements theoretical data.

Q. What safety protocols are critical when handling reactive intermediates in this compound synthesis?

- Methodological Answer : Use fume hoods for nitration steps (due to HNO₃ fumes) and inert atmospheres for air-sensitive intermediates (e.g., Grignard reagents). Personal protective equipment (PPE) including nitrile gloves and face shields is mandatory. Emergency procedures for spills (e.g., neutralization with NaHCO₃) and first-aid measures (e.g., eye rinsing for 15 minutes) are outlined in MSDS documents .

Q. How can researchers validate the purity of this compound derivatives for biological assays?

- Methodological Answer : Combine HPLC (≥95% purity, C18 column, acetonitrile/water gradient) with elemental analysis (C, H, N within ±0.4% of theoretical). For chiral analogs, use chiral stationary phases or circular dichroism. Purity validation for enzyme inhibition studies (e.g., PRMT inhibitors) requires orthogonal methods like LC-MS and ¹H NMR .

Data Contradiction Analysis

Q. Why do reported antimicrobial activities vary for structurally similar this compound derivatives?

- Methodological Answer : Discrepancies arise from assay conditions (e.g., bacterial strain variability, broth microdilution vs. agar diffusion). For example, derivatives with 4-acyl groups in show higher activity against Gram-positive bacteria due to membrane permeability. Replicate studies under CLSI guidelines and use standardized inoculum sizes (0.5 McFarland) to improve reproducibility .

Q. How to address inconsistencies in crystallographic data for co-crystallized this compound complexes?

- Methodological Answer :

Ensure crystal quality (needle vs. plate morphology affects diffraction) and refine twinning parameters if R factors exceed 0.1. For the co-crystal in , hydrogen bonding with terephthalic acid stabilizes the lattice. Compare displacement parameters (e.g., mean ΔU for pyridine rings < 0.02 Ų) and validate via Rietveld analysis for powder samples .